molecular formula C6H7N3OS2 B13787944 6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one CAS No. 99420-69-6

6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one

Cat. No.: B13787944
CAS No.: 99420-69-6
M. Wt: 201.3 g/mol
InChI Key: ZIPHEZLWLFBKNV-UHFFFAOYSA-N
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Description

6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one is a heterocyclic compound with a unique bicyclic structure It contains both sulfur and nitrogen atoms within its ring system, which contributes to its distinctive chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one typically involves the reaction of malononitrile with phenyl isothiocyanate in the presence of a base such as sodium hydride in dimethylformamide (DMF). This reaction forms an intermediate, which is then further reacted with additional equivalents of phenyl isothiocyanate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfur and nitrogen atoms in the ring system play a crucial role in these interactions, facilitating binding through hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one can be compared with other similar heterocyclic compounds, such as:

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.

    Thiazolopyrimidines: These compounds contain sulfur and nitrogen atoms but have a different ring fusion pattern.

    Benzothiazoles: These compounds have a benzene ring fused with a thiazole ring, offering different electronic properties.

Properties

CAS No.

99420-69-6

Molecular Formula

C6H7N3OS2

Molecular Weight

201.3 g/mol

IUPAC Name

6-amino-4,7-dihydro-[1,3]dithiino[5,4-d]pyrimidin-8-one

InChI

InChI=1S/C6H7N3OS2/c7-6-8-3-1-11-2-12-4(3)5(10)9-6/h1-2H2,(H3,7,8,9,10)

InChI Key

ZIPHEZLWLFBKNV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)NC(=N2)N)SCS1

Origin of Product

United States

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